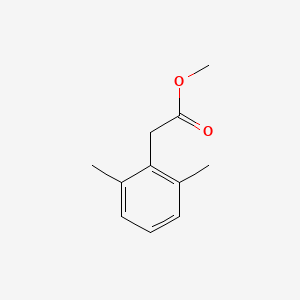
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-
Vue d'ensemble
Description
“Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” is a chemical compound with the molecular formula C10H10 . It is also known as 1,3-Butadien-1-ylbenzene . The compound is a derivative of benzene and 1,3-butadiene .
Synthesis Analysis
The synthesis of 1,3-butadiene and its substituted monomers has been extensively used in the production of synthetic rubbers . A THF solution of 2-(1,3-butadienyl) magnesium chloride is added dropwise under a N2 atmosphere at 55–65 °C. Then the reaction mixture is stirred for 48 hours .Molecular Structure Analysis
The molecular structure of “Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Gas Phase Reaction Studies
- Reaction with Ozone : The gas phase reaction of ozone with 1,3-butadiene, involving 1,3,5-trimethyl benzene as a scavenger for OH radicals, demonstrates the formation yields of various toxic products. This research is crucial for understanding atmospheric processing and the toxicity of 1,3-butadiene (Kramp & Paulson, 2000).
Chemical Synthesis
- Gold(I)-Catalyzed Hydroalkoxylation : The intermolecular hydroalkoxylation of allenes with alcohols, including the reaction of 1-phenyl-1,2-butadiene, facilitated by a gold(I) catalyst, showcases the regio- and stereoselective synthesis of various benzene derivatives (Zhang & Widenhoefer, 2008).
Crystallography and Material Science
- Crystal Structures : The study of the crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene provides insights into the material properties and potential applications in various fields like nanotechnology and material science (Arockia Samy & Alexander, 2012).
Catalysis and Organic Reactions
- Peroxidative Oxidation : The peroxidative oxidation of benzene and mesitylene (1,3,5-trimethylbenzene) catalyzed by vanadium compounds highlights its potential in organic synthesis and industrial applications (Reis et al., 2004).
Orientations Futures
The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers at the laboratory scale . The laboratory-scale results are promising, but a big gap still exists between current progress and large scalability .
Propriétés
IUPAC Name |
2-buta-1,3-dienyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHSFAXJIMOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
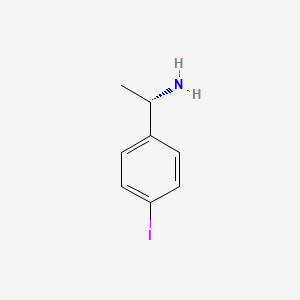
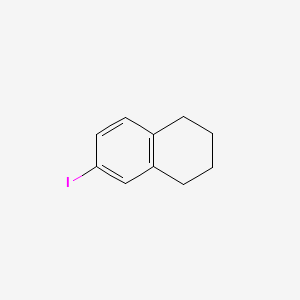
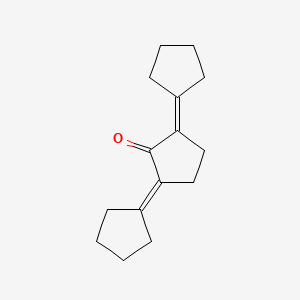
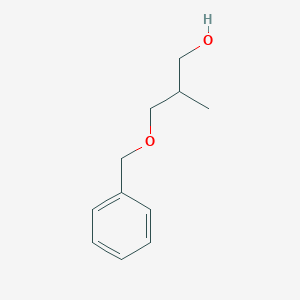


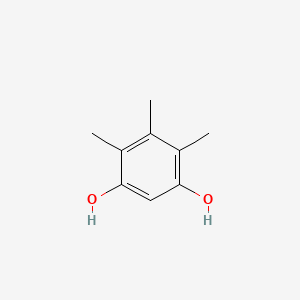

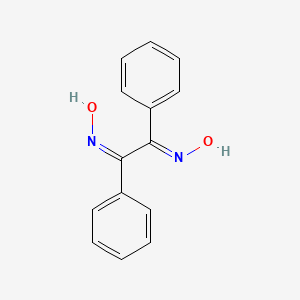
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)

